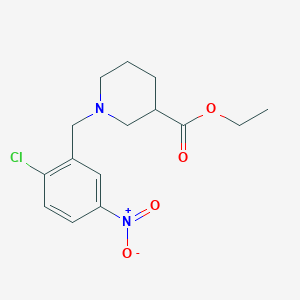
ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate is a chemical compound that is widely used in scientific research. This compound is also known as NPC 15669 and is classified as a small molecule inhibitor. NPC 15669 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
NPC 15669 is a small molecule inhibitor that targets the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a key role in the regulation of immune responses and inflammation. NPC 15669 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the transcription of genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
NPC 15669 has been shown to have various biochemical and physiological effects. In cancer research, NPC 15669 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, NPC 15669 has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, NPC 15669 has been shown to have neuroprotective effects and reduce oxidative stress.
実験室実験の利点と制限
NPC 15669 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential therapeutic applications in various diseases. However, there are also limitations to using NPC 15669 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of NPC 15669. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the toxicity and safety of NPC 15669 in vivo. Overall, NPC 15669 has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
合成法
NPC 15669 can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperidine to form 1-(2-chloro-5-nitrobenzyl)piperidine. The second step involves the reaction of 1-(2-chloro-5-nitrobenzyl)piperidine with ethyl chloroformate to form ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
NPC 15669 has been found to have potential therapeutic applications in the treatment of various diseases. In cancer research, NPC 15669 has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. In inflammation research, NPC 15669 has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disorder research, NPC 15669 has been shown to have neuroprotective effects.
特性
IUPAC Name |
ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-2-22-15(19)11-4-3-7-17(9-11)10-12-8-13(18(20)21)5-6-14(12)16/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZYAGQBUONSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)
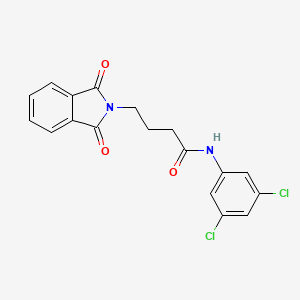
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
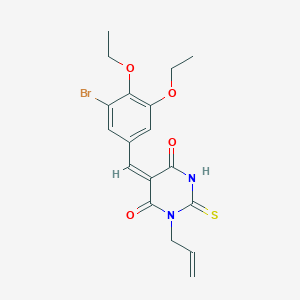
![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)

![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)
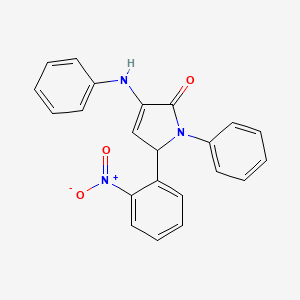
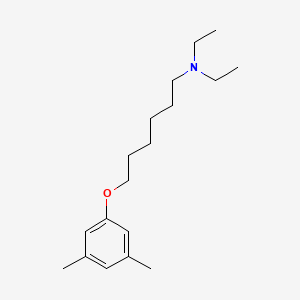
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
